(6-Azabicyclo[3.2.1]octan-5-yl)methanol
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Overview
Description
(6-Azabicyclo[321]octan-5-yl)methanol is a bicyclic compound with a nitrogen atom incorporated into its structureThe molecular formula of (6-Azabicyclo[3.2.1]octan-5-yl)methanol is C8H15NO, and it has a molecular weight of 141.21 g/mol .
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold, which is a key structural component of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Biochemical Pathways
Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit nematicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Azabicyclo[32One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core for many biologically active compounds . The reaction conditions often include the use of chiral catalysts and specific reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for (6-Azabicyclo[3.2.1]octan-5-yl)methanol are not widely documented. the compound can be synthesized on a larger scale using optimized synthetic routes that ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Azabicyclo[3.2.1]octan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, reduced derivatives, and substituted compounds with various functional groups. These products can be further utilized in different chemical and biological applications.
Scientific Research Applications
(6-Azabicyclo[3.2.1]octan-5-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the hydroxymethyl group.
8-Azabicyclo[3.2.1]octane: Another related compound with a similar core structure, used in the synthesis of tropane alkaloids and other biologically active molecules.
Uniqueness
(6-Azabicyclo[321]octan-5-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
6-azabicyclo[3.2.1]octan-5-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-2-7(4-8)5-9-8/h7,9-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMZGVMBASFTHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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